3-Hydroxy-N-(triphenylmethyl)naphthalene-2-carboxamide
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Overview
Description
3-Hydroxy-N-(triphenylmethyl)naphthalene-2-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by a naphthalene core substituted with a hydroxy group and a carboxamide group, where the nitrogen is further substituted with a triphenylmethyl group. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(triphenylmethyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with triphenylmethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran (THF) and may require mild heating to ensure complete reaction .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(triphenylmethyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in THF.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(triphenylmethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The triphenylmethyl group provides steric bulk, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-phenyl-2-naphthamide: Similar structure but with a phenyl group instead of a triphenylmethyl group.
3-Hydroxy-N-(2-methylphenyl)-2-naphthamide: Similar structure with a methyl-substituted phenyl group.
N-(disubstituted-phenyl)-3-hydroxy-naphthalene-2-carboxamides: A series of compounds with various substituted phenyl groups
Uniqueness
3-Hydroxy-N-(triphenylmethyl)naphthalene-2-carboxamide is unique due to the presence of the bulky triphenylmethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its stability and potentially improve its selectivity for certain biological targets compared to similar compounds .
Properties
CAS No. |
90184-77-3 |
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Molecular Formula |
C30H23NO2 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-hydroxy-N-tritylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C30H23NO2/c32-28-21-23-13-11-10-12-22(23)20-27(28)29(33)31-30(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1-21,32H,(H,31,33) |
InChI Key |
RXHOXNRSZRYKSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4O |
Origin of Product |
United States |
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